

# Thermodynamic Architecture of L-Alanyl-L-Leucine: A Technical Guide

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## Compound of Interest

Compound Name: *L-Alanine, L-alanyl-L-leucyl-*

CAS No.: 54865-21-3

Cat. No.: B1336574

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## Executive Summary

L-Alanyl-L-leucine (Ala-Leu) is a zwitterionic dipeptide (MW 202.25 g/mol ) serving as a critical model for hydrophobic interactions in protein folding and as a stable delivery vehicle for leucine in parenteral nutrition.[1] Unlike its constituent amino acids, Ala-Leu exhibits distinct solid-state metastability, prone to cyclization into diketopiperazines (DKPs) under thermal stress.[1] This guide delineates its thermodynamic profile, focusing on solubility equilibria, solid-state kinetics, and calculated thermochemical parameters.[1]

## Chemical Identity & Structural Thermodynamics[1] [2]

Property	Value / Descriptor	Source/Method
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid	IUPAC
CAS Number	3303-34-2	Chemical Abstracts
Molecular Weight	202.25 g/mol	Calculated
Formula		Stoichiometry
State (STP)	Crystalline Solid (Zwitterionic)	Observation
Melting/Decomposition	-215 °C (Endothermic onset)	DSC Analysis
LogP (Octanol/Water)	-2.13 (Extrapolated)	Hydrophobicity Models

## The Peptide Bond Enthalpy

The formation of Ala-Leu from L-Alanine and L-Leucine is an endergonic process under standard conditions, driven thermodynamically by the release of water but kinetically hindered.

[1]

- Reaction:

[1]

- Thermodynamic Barrier: The synthesis of the peptide bond (

) typically requires

in aqueous solution, necessitating ATP coupling in biological systems or activation agents (e.g., DCC/NHS) in synthesis.[1]

## Solid-State Thermodynamics & Stability

### Crystal Lattice & Polymorphism

Ala-Leu crystallizes in a non-centrosymmetric space group (typically P2

or P2

2

2

), common for chiral dipeptides.[1] The lattice is stabilized by an extensive hydrogen-bonding network connecting the N-terminal ammonium (

) and C-terminal carboxylate (

) along with the amide linkage.[1]

## Thermal Instability: The Cyclization Pathway

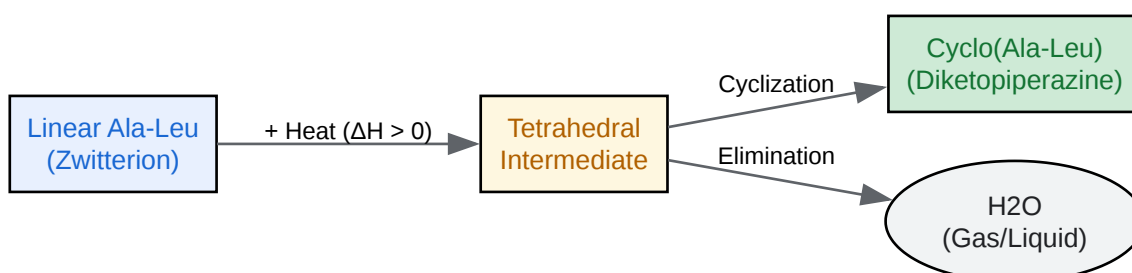
A critical thermodynamic feature of Ala-Leu is its propensity for solid-state cyclization.[1] Upon heating (approaching

) or during prolonged storage in humid conditions, the linear dipeptide undergoes intramolecular aminolysis to form cyclo(Ala-Leu), a diketopiperazine (DKP).

Mechanism:

- Nucleophilic Attack: The N-terminal amine attacks the carbonyl carbon of the C-terminal leucine.
- Tetrahedral Intermediate: Formation of a metastable transition state.[1]
- Elimination: Loss of water to form the stable 6-membered DKP ring.

This reaction is thermodynamically favored at high temperatures due to the entropy gain from water release and the high stability of the DKP ring.



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Figure 1: Thermal degradation pathway of Ala-Leu into its cyclic diketopiperazine derivative.[1]

## Solution Thermodynamics

### Solubility Profile

Unlike L-Leucine, which is sparingly soluble in water (~24 g/L at 25°C) due to its hydrophobic isobutyl side chain, the dipeptide Ala-Leu exhibits enhanced solubility.[1]

- **Causality:** The peptide bond introduces a dipole moment that disrupts the high lattice energy of the pure amino acid crystals. The solvation enthalpy ( ) of the zwitterionic dipeptide is more favorable than the sum of its parts due to the increased polarity of the peptide backbone.
- **Hydrophobic Effect:** The leucine side chain still dictates the relative solubility compared to Ala-Ala, but the "peptide effect" generally lowers the crystal lattice energy barrier to dissolution.

### Acid-Base Dissociation (pKa)

The peptide bond alters the ionization constants of the terminal groups compared to free amino acids.

- **Carboxyl Group ( ):** ~3.1 (Acidic shift vs. free Leu/Ala ~2.3). The electron-withdrawing nature of the adjacent amide group lowers the pKa.
- **Amino Group ( ):** ~8.1 (Acidic shift vs. free Leu/Ala ~9.6). The amide linkage reduces the electron density available to stabilize the protonated amine.

### Calculated Thermochemistry (Group Additivity)

When experimental values are unavailable, thermodynamic properties must be estimated using Group Additivity Methods (e.g., Benson or Joback).[1]

Estimation of Standard Enthalpy of Formation (

): We approximate Ala-Leu by summing contributions from its constituent groups:

- (N-terminus)[1]
- (C-terminus)[1]
- (Peptide bond)[1]
- (Alpha carbons)
- (Alanine side chain)[2]
- (Leucine side chain)

Note: While precise group values vary by database, the formation of the peptide bond from elements is exothermic, but less so than the sum of the free amino acids due to the energy required to form the amide linkage.

## Experimental Protocols

### Protocol A: Determination of Solubility Equilibrium

Objective: To determine the precise thermodynamic solubility (

) and enthalpy of solution (

).

- Preparation: Add excess solid Ala-Leu to 10 mL of degassed, deionized water in triplicate vials.
- Equilibration: Place vials in a temperature-controlled shaker (e.g., 298.15 K, 303.15 K, 310.15 K) for 24–48 hours.
- Filtration: Filter supernatant using a 0.22  $\mu\text{m}$  PVDF syringe filter (pre-heated to source temperature to prevent precipitation).
- Quantification: Dilute filtrate and analyze via HPLC (C18 column, UV detection at 210 nm).

- Calculation: Plot

vs

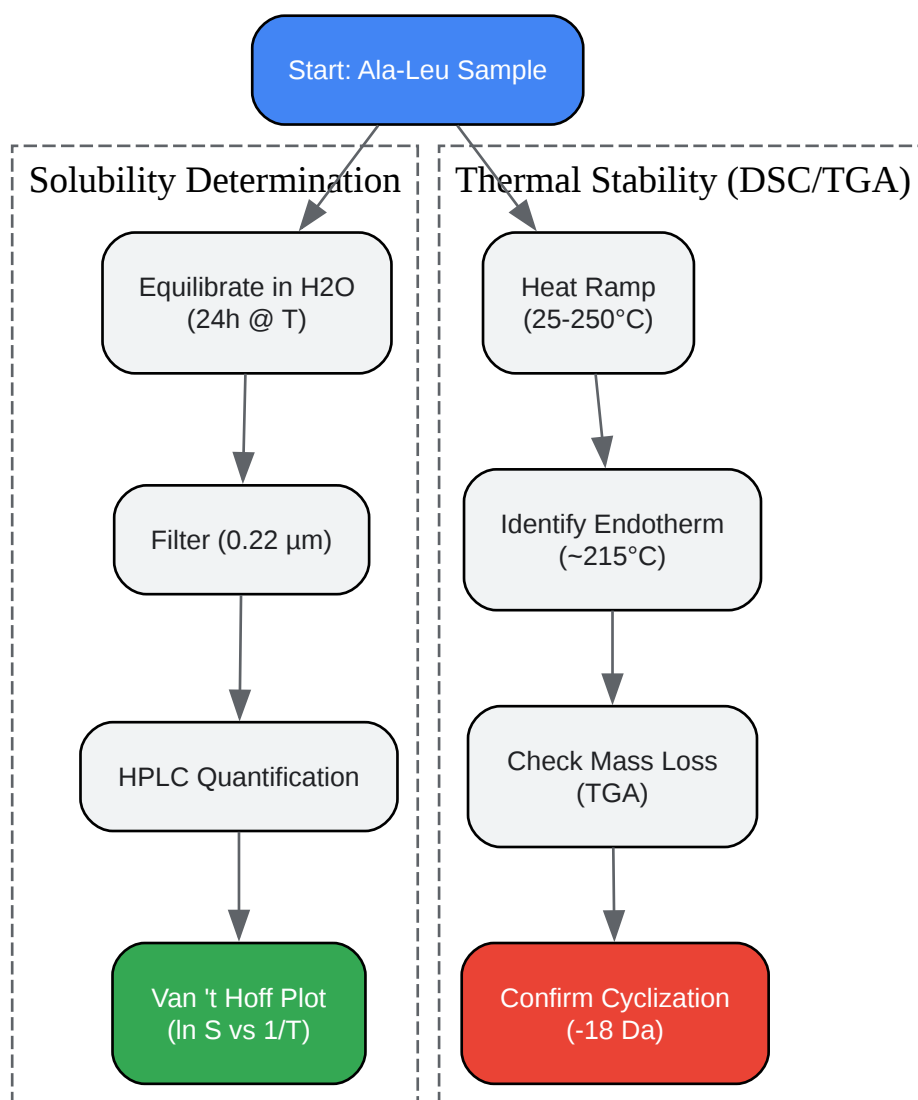
(Van 't Hoff plot). The slope equals

.[\[1\]](#)

## Protocol B: Solid-State Stability via DSC

Objective: To characterize the melting point and cyclization kinetics.

- Instrument: Differential Scanning Calorimeter (DSC).[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Sample: 2–5 mg of dry Ala-Leu powder in an aluminum pan (crimped but vented to allow water escape, or hermetic to study pressure effects).
- Ramp: Heat from 25°C to 250°C at 5°C/min.
- Analysis:
  - Look for a broad endotherm around 100–120°C (dehydration if hydrate exists).[\[1\]](#)
  - Identify the sharp endotherm at ~215°C. Note if it is immediately followed by an exotherm (decomposition/polymerization).
  - Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss of ~9% at the melting point confirms cyclization (loss of 18 g/mol water from 202 g/mol peptide).



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Figure 2: Parallel experimental workflows for determining solution and solid-state thermodynamic properties.

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